2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1185836-96-7
Cat. No.: VC2836357
Molecular Formula: C16H22BFO3
Molecular Weight: 292.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185836-96-7 |
|---|---|
| Molecular Formula | C16H22BFO3 |
| Molecular Weight | 292.2 g/mol |
| IUPAC Name | 2-[2-(cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)13-8-7-12(18)9-14(13)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
| Standard InChI Key | JMYZOCSPIBZDAE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OCC3CC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OCC3CC3 |
Introduction
2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative, specifically the pinacol ester of 2-(cyclopropylmethoxy)-4-fluorophenylboronic acid. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds between unsaturated organic compounds.
Synthesis
The synthesis of 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(cyclopropylmethoxy)-4-fluorophenylboronic acid with pinacol in the presence of a catalyst. This process forms the pinacol ester, which is more stable and easier to handle than the free boronic acid.
Applications
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions. These reactions are versatile tools for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules, including pharmaceuticals and materials.
Suppliers and Availability
2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is available from several chemical suppliers, including eMolecules, Key Organics Limited, and Accela ChemBio Inc. . It is typically sold in quantities ranging from milligrams to grams.
Suppliers
| Supplier | Location | Quantity Available |
|---|---|---|
| eMolecules | Various | 1 g |
| Key Organics Limited | UK | 250 mg |
| Accela ChemBio Inc. | USA/China | 1 g |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume